molecular formula C9H12ClO2P B14650857 Ethyl benzylphosphonochloridate CAS No. 41760-95-6

Ethyl benzylphosphonochloridate

Cat. No.: B14650857
CAS No.: 41760-95-6
M. Wt: 218.62 g/mol
InChI Key: IZMMQENMUSWJRM-UHFFFAOYSA-N
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Description

Ethyl benzylphosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is characterized by the presence of a phosphonochloridate group attached to an ethyl and benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl benzylphosphonochloridate can be synthesized through the reaction of benzylphosphonic dichloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{PCl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P(O)(OEt)Cl} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl benzylphosphonic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents like dichloromethane or toluene are commonly used to prevent hydrolysis.

    Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as ethyl benzylphosphonates or ethyl benzylphosphonothioates can be formed.

    Hydrolysis Product: Ethyl benzylphosphonic acid.

Scientific Research Applications

Ethyl benzylphosphonochloridate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.

    Biology: It can be employed in the study of enzyme inhibitors, particularly those targeting phosphatases.

    Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl benzylphosphonochloridate involves its reactivity with nucleophiles. The phosphonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted phosphonates or phosphonothioates. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

    Methyl benzylphosphonochloridate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl phenylphosphonochloridate: Similar structure but with a phenyl group instead of a benzyl group.

Comparison:

    Reactivity: this compound may exhibit different reactivity compared to its methyl or phenyl analogs due to steric and electronic effects.

    Applications: While all these compounds can be used in similar applications, the choice of compound may depend on the desired reactivity and the specific application requirements.

This compound stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

41760-95-6

Molecular Formula

C9H12ClO2P

Molecular Weight

218.62 g/mol

IUPAC Name

[chloro(ethoxy)phosphoryl]methylbenzene

InChI

InChI=1S/C9H12ClO2P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

IZMMQENMUSWJRM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1)Cl

Origin of Product

United States

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